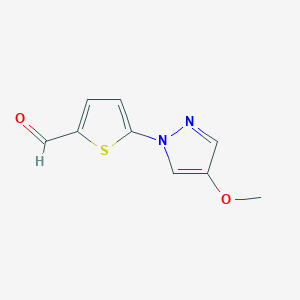
5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyrazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . This is followed by a formylation reaction to introduce the aldehyde group on the thiophene ring .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or DNA .
Comparison with Similar Compounds
Similar Compounds
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde: Similar structure but lacks the methoxy group.
4,5-Dihydro-1H-pyrazole derivatives: Differ in the saturation of the pyrazole ring.
Pyrazolo[1,5-a]pyrimidines: Contain an additional fused ring.
Uniqueness
The methoxy group can participate in various substitution reactions, while the aldehyde group can undergo oxidation and reduction reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde, with the CAS number 1864759-72-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.
- Molecular Formula : C₉H₈N₂O₂S
- Molecular Weight : 208.24 g/mol
- Structural Characteristics : The compound features a thiophene ring substituted with a pyrazole moiety and an aldehyde functional group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound was tested against several pathogens, demonstrating significant inhibitory effects.
Table 1: Antimicrobial Activity Data
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL | |
| Pseudomonas aeruginosa | 0.28 μg/mL |
The data indicates that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Anticancer Potential
The anticancer properties of pyrazole derivatives have been widely studied, with several reports highlighting their efficacy against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies revealed that this compound shows promising cytotoxic effects against several cancer cell lines:
Table 2: Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 12.50 | Induction of apoptosis |
| A549 (Lung Cancer) | 26.00 | Cell cycle arrest |
| HepG2 (Liver Cancer) | 17.82 | Inhibition of DNA synthesis |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis and arrest the cell cycle suggests its potential as an anticancer agent.
Other Biological Activities
In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.
Table 3: Summary of Biological Activities
| Activity Type | Observed Effect |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis and inhibits cell proliferation |
| Anti-inflammatory | Potential inhibition of COX enzymes |
Properties
Molecular Formula |
C9H8N2O2S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-(4-methoxypyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2S/c1-13-7-4-10-11(5-7)9-3-2-8(6-12)14-9/h2-6H,1H3 |
InChI Key |
DIXQVCVNRDRREP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(N=C1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















